molecular formula C10H19NO3 B6633847 1-(Oxan-4-ylmethyl)pyrrolidine-3,4-diol

1-(Oxan-4-ylmethyl)pyrrolidine-3,4-diol

Cat. No.: B6633847
M. Wt: 201.26 g/mol
InChI Key: QLWIHJKIBHMBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxan-4-ylmethyl)pyrrolidine-3,4-diol is a pyrrolidine-based iminosugar characterized by a pyrrolidine ring substituted with hydroxyl groups at positions 3 and 4, as well as an oxan-4-ylmethyl (tetrahydropyranylmethyl) group at position 1.

Properties

IUPAC Name

1-(oxan-4-ylmethyl)pyrrolidine-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c12-9-6-11(7-10(9)13)5-8-1-3-14-4-2-8/h8-10,12-13H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWIHJKIBHMBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2CC(C(C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Enzyme Inhibition

  • Selectivity: Compound (+)-7a exhibits high selectivity for α-mannosidase (Ki = 135 nM), while analogues like 2-hydroxymethyl-5-(phenethylaminomethyl)-pyrrolidine-3,4-diol () target α-GalNAc-ase (Ki = 29 nM) .
  • Substituent Impact : Bulky aromatic groups (e.g., biphenyl in 17a) reduce solubility but enhance enzyme binding through hydrophobic interactions. In contrast, the oxan-4-ylmethyl group in the target compound may balance polarity and steric effects for broader enzyme compatibility .

Anticancer Activity

  • Lipophilic derivatives (e.g., 4-bromobenzoate esters of (+)-7a) show enhanced cellular uptake and efficacy against glioblastoma and melanoma cells, whereas polar compounds like LAB1 may lack membrane permeability .
  • The oxan-4-ylmethyl group’s ether linkage could improve bioavailability compared to purely hydrocarbon chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.